molecular formula C8H15N3O3S B12887041 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 88398-56-5

5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B12887041
CAS No.: 88398-56-5
M. Wt: 233.29 g/mol
InChI Key: LNZSLOMZKNJLLW-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and an isopropyl substituent at the 3-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological properties, including analgesic, anti-inflammatory, and enzyme-inhibitory activities .

Properties

CAS No.

88398-56-5

Molecular Formula

C8H15N3O3S

Molecular Weight

233.29 g/mol

IUPAC Name

5-methoxy-1-methyl-3-propan-2-ylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O3S/c1-5(2)6-7(15(9,12)13)8(14-4)11(3)10-6/h5H,1-4H3,(H2,9,12,13)

InChI Key

LNZSLOMZKNJLLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1S(=O)(=O)N)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole with sulfonamide derivatives in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The pharmacological activity of pyrazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Biological Activity Pharmacological Data Reference
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide 5-OCH₃, 1-CH₃, 3-(CH(CH₃)₂), 4-SO₂NH₂ Not reported in available literature No direct data
5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) 5-benzoylamino, 3-SCH₃, 1-C₆H₅, 4-COOEt Analgesic (equipotent to pentazocine), anti-inflammatory Peak activity at 2 h (tail-flick test); 67% edema inhibition (carrageenan test)
5-(Propan-2-yl)-1H-pyrazole-4-sulfonamide 5-(CH(CH₃)₂), 4-SO₂NH₂ Discontinued (commercial availability ceased; reasons unspecified) No activity data reported
5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde 5-OCH₃, 1-CH₃, 3-(CH(CH₃)₂), 4-CHO Not reported No activity data reported

Structure-Activity Relationship (SAR) Insights

  • Substituent Effects on Analgesic Activity: The presence of a benzoylamino group at the 5-position (e.g., compound 4c) significantly enhances analgesic activity compared to unsubstituted or thiourea-substituted analogs (e.g., 3d, 3e), which show abolished activity . A phenyl group at the N-1 position (e.g., 4c) improves potency, suggesting steric and electronic interactions with target receptors .
  • Sulfonamide vs.
  • Discontinuation of Analogues :
    • The discontinuation of 5-(propan-2-yl)-1H-pyrazole-4-sulfonamide () may reflect challenges in synthesis, stability, or insufficient efficacy compared to substituted derivatives like 4c .

Biological Activity

5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al. (2014), certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, which was comparable to standard anti-inflammatory drugs like dexamethasone .

Antibacterial Activity

The antibacterial properties of pyrazole compounds have been documented against various bacterial strains. A study highlighted that modifications in the amide linkage of pyrazoles enhanced their activity against E. coli and S. aureus. Specifically, compounds with aliphatic amide pharmacophores exhibited superior antibacterial properties .

Anticancer Activity

5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole has also been evaluated for its anticancer potential. Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines. For example, a series of pyrazole derivatives were tested against various cancer cell lines, revealing IC50 values that indicate significant antiproliferative activity .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Selvam et al. Anti-inflammatoryUp to 85% inhibition of TNF-α at 10 µM
Burguete et al. AntibacterialEffective against E. coli and S. aureus
Chovatia et al. AnticancerHigh cytotoxicity against cancer cell lines

The biological activities of 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole are attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced synthesis of prostaglandins involved in inflammation.
  • Interference with Bacterial Metabolism : The sulfonamide moiety may disrupt folate synthesis in bacteria, enhancing antibacterial efficacy.
  • Induction of Apoptosis : Certain pyrazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases.

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